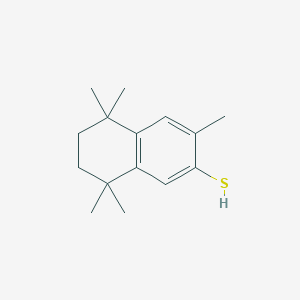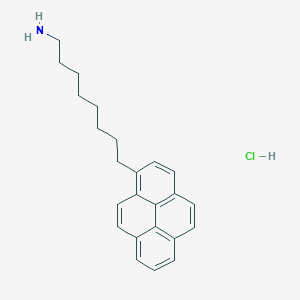![molecular formula C20H26O2S2 B14290164 2,2'-Disulfanediylbis[3-(butan-2-yl)phenol] CAS No. 113676-59-8](/img/structure/B14290164.png)
2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[3-(butan-2-yl)phenol] is an organic compound characterized by the presence of two phenolic groups connected by a disulfide bond. This compound is notable for its unique structural features, which include a butan-2-yl substituent on each phenolic ring. The disulfide linkage imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[3-(butan-2-yl)phenol] typically involves the reaction of 3-(butan-2-yl)phenol with a disulfide-forming reagent. One common method is the oxidative coupling of thiols in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction conditions often require a solvent like dichloromethane or ethanol and are carried out at room temperature or slightly elevated temperatures to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The choice of solvent and oxidizing agent would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[3-(butan-2-yl)phenol] undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Ethers or esters.
Scientific Research Applications
2,2’-Disulfanediylbis[3-(butan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique disulfide linkage is valuable in studying redox reactions and disulfide exchange processes.
Biology: Investigated for its potential role in modulating protein function through disulfide bond formation and reduction. It can be used to study protein folding and stability.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting redox-sensitive pathways.
Industry: Utilized in the production of polymers and materials with specific redox properties.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[3-(butan-2-yl)phenol] primarily involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol-containing proteins, potentially modulating their activity and stability.
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Similar disulfide linkage but with amide groups instead of phenolic hydroxyl groups.
2,2’-Disulfanediylbis(2-methylpropanal): Contains aldehyde groups instead of phenolic hydroxyl groups.
Uniqueness
2,2’-Disulfanediylbis[3-(butan-2-yl)phenol] is unique due to its specific combination of phenolic hydroxyl groups and butan-2-yl substituents. This structure imparts distinct chemical properties, such as enhanced solubility in organic solvents and specific reactivity in redox reactions. The presence of the butan-2-yl groups also influences the compound’s steric and electronic properties, making it a valuable compound for studying structure-activity relationships in various chemical and biological contexts.
Properties
CAS No. |
113676-59-8 |
|---|---|
Molecular Formula |
C20H26O2S2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
3-butan-2-yl-2-[(2-butan-2-yl-6-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C20H26O2S2/c1-5-13(3)15-9-7-11-17(21)19(15)23-24-20-16(14(4)6-2)10-8-12-18(20)22/h7-14,21-22H,5-6H2,1-4H3 |
InChI Key |
GVNONTPKISPVAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=CC=C1)O)SSC2=C(C=CC=C2O)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



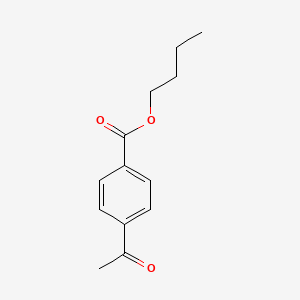

![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)

![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
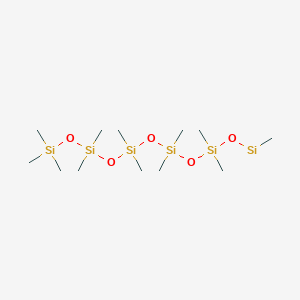
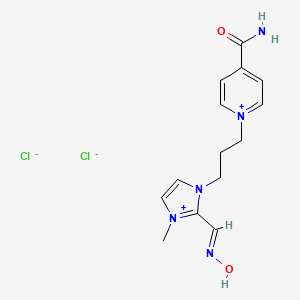
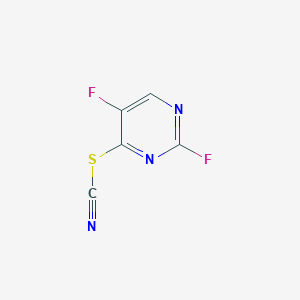

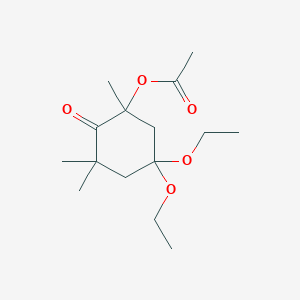
![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)
